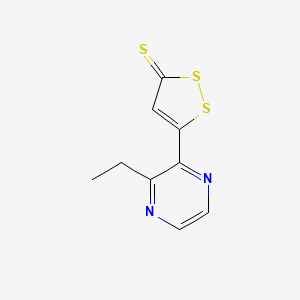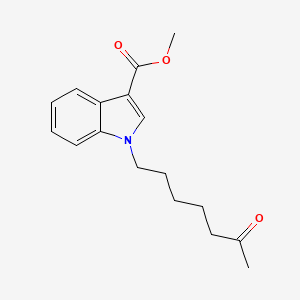
Methyl 1-(6-oxoheptyl)-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(6-oxoheptyl)-1H-indole-3-carboxylate: is an organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a unique structure with a heptyl chain containing a ketone group attached to the indole ring, making it an interesting subject for chemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(6-oxoheptyl)-1H-indole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with indole-3-carboxylic acid and 6-oxoheptanoic acid.
Esterification: The carboxylic acid group of indole-3-carboxylic acid is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl indole-3-carboxylate.
Condensation Reaction: The methyl indole-3-carboxylate is then subjected to a condensation reaction with 6-oxoheptanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the indole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex indole derivatives.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Material Science: Used in the development of new materials with specific properties, such as fluorescence.
Wirkmechanismus
The mechanism of action of Methyl 1-(6-oxoheptyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to various biological effects. The indole ring’s ability to participate in hydrogen bonding and π-π interactions enhances its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Methyl 1-(6-oxoheptyl)-1H-pyrazole-5-carboxylate: Similar structure but with a pyrazole ring instead of an indole ring.
Methyl 1-(6-oxoheptyl)-1H-isoindole-1,3-dione: Contains an isoindole ring, offering different chemical properties.
Uniqueness:
Indole Ring: The presence of the indole ring in Methyl 1-(6-oxoheptyl)-1H-indole-3-carboxylate provides unique electronic properties and reactivity compared to other similar compounds.
Biological Activity: The compound’s specific structure allows it to interact with a distinct set of biological targets, making it valuable in medicinal chemistry.
Eigenschaften
CAS-Nummer |
920513-99-1 |
|---|---|
Molekularformel |
C17H21NO3 |
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
methyl 1-(6-oxoheptyl)indole-3-carboxylate |
InChI |
InChI=1S/C17H21NO3/c1-13(19)8-4-3-7-11-18-12-15(17(20)21-2)14-9-5-6-10-16(14)18/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3 |
InChI-Schlüssel |
KIIUPQKPHFUONN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


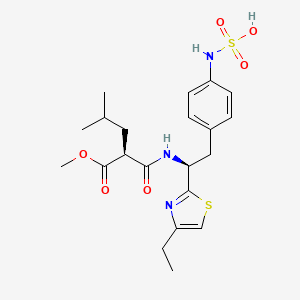
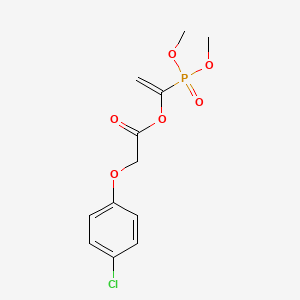
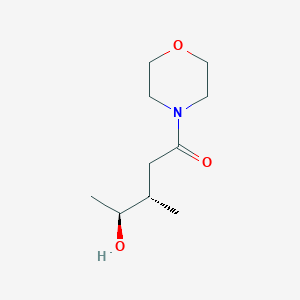
![5-{[3-Iodo-6-(trifluoromethyl)pyridin-2-YL]oxy}pent-2-enoic acid](/img/structure/B12616239.png)


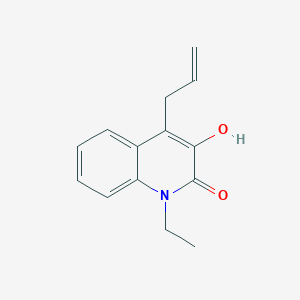
![2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)-](/img/structure/B12616247.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)-](/img/structure/B12616260.png)
-](/img/structure/B12616264.png)
![5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine](/img/structure/B12616266.png)
![2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole](/img/structure/B12616272.png)

